- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

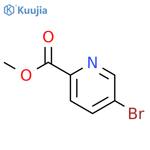

959741-32-3 structure

상품 이름:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

CAS 번호:959741-32-3

MF:C7H6BrNO3

메가와트:232.0314412117

MDL:MFCD28962490

CID:4769970

PubChem ID:68458381

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 화학적 및 물리적 성질

이름 및 식별자

-

- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide

- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide

- AK00779456

- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate

- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester

- C77316

- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide

- BS-17996

- DB-196363

- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide

- 959741-32-3

- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate

- MFCD28962490

- AKOS037649313

- MCYWPISPRQLCFC-UHFFFAOYSA-N

- SCHEMBL2961818

- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

-

- MDL: MFCD28962490

- 인치: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3

- InChIKey: MCYWPISPRQLCFC-UHFFFAOYSA-N

- 미소: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

계산된 속성

- 정밀분자량: 230.95311g/mol

- 동위원소 질량: 230.95311g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 176

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.7

- 토폴로지 분자 극성 표면적: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527767-1 g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€193.60 | 2023-04-17 | ||

| abcr | AB527767-250 mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 250MG |

€114.70 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1211804-10g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 95% | 10g |

$800 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 100mg |

139CNY | 2021-05-07 | |

| Aaron | AR01KM05-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$340.00 | 2025-02-12 | |

| abcr | AB527767-1g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€148.90 | 2025-02-16 | ||

| 1PlusChem | 1P01KLRT-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$183.00 | 2024-04-19 | |

| Ambeed | A155931-5g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 5g |

$228.0 | 2024-04-16 | |

| Aaron | AR01KM05-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 100mg |

$24.00 | 2025-02-12 | |

| 1PlusChem | 1P01KLRT-1g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 1g |

$46.00 | 2024-04-19 |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C

1.2 Reagents: Sodium sulfite ; 0 °C

1.2 Reagents: Sodium sulfite ; 0 °C

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

참조

- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 3

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

참조

- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

참조

- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 5

반응 조건

참조

- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

반응 조건

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt

참조

- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

반응 조건

참조

- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,

Synthetic Routes 8

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

참조

- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,

Synthetic Routes 9

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

참조

- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

참조

- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt

참조

- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

Synthetic Routes 12

반응 조건

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt

참조

- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

반응 조건

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,

Synthetic Routes 14

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

참조

- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

반응 조건

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C

참조

- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,

Synthetic Routes 16

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux

참조

- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Synthetic Routes 17

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

참조

- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,

Synthetic Routes 18

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

참조

- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide

- Methyl 5-bromopyridine-2-carboxylate

- 5-bromopyridine-2-carboxylic acid

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 관련 문헌

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) 관련 제품

- 2025558-23-8(N-1-(2-fluorophenyl)ethyl-N-methylprop-2-ynamide)

- 1018161-80-2(4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one)

- 2228704-89-8(3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methylpyrrolidin-3-ol)

- 1251667-90-9(4-{1-6-(4-methylpiperidin-1-yl)pyrimidin-4-yl-1H-imidazole-4-carbonyl}thiomorpholine)

- 1806740-81-7(3-Fluoro-4-(fluoromethyl)-2-(trifluoromethoxy)pyridine-6-methanol)

- 2172050-68-7(tert-butyl N-{5-hydroxy(oxolan-3-yl)methyl-1,3-thiazol-2-yl}carbamate)

- 476673-39-9((2Z)-3-(4-hydroxy-3-nitrophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1513985-81-3(2-(1H-indol-4-yl)-3-methylbutanoic acid)

- 2138022-99-6(2-(octahydroindolizin-2-yl)aminoethan-1-ol)

- 2171808-97-0(Tert-butyl 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

순결:99%

재다:5g

가격 ($):205.0